sodium;ethynylcyclohexane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;ethynylcyclohexane typically involves the reaction of cyclohexylacetylene with sodium. One common method is the deprotonation of cyclohexylacetylene using a strong base such as sodium amide (NaNH2). This reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows: [ \text{C}6\text{H}{11}\text{C≡CH} + \text{NaNH}_2 \rightarrow \text{C}6\text{H}{11}\text{C≡CNa} + \text{NH}_3 ]
Industrial Production Methods: Industrial production of this compound may involve large-scale deprotonation reactions using sodium amide or other strong bases. The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Sodium;ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form cyclohexylalkanes.
Substitution: The sodium atom can be replaced by other electrophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using halogens like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of cyclohexylalkanes.
Substitution: Formation of halogenated cyclohexyl derivatives.
Scientific Research Applications
Sodium;ethynylcyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium;ethynylcyclohexane involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the sodium atom. The ethynyl group can undergo nucleophilic addition reactions, while the sodium atom can act as a nucleophile in substitution reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Cyclohexylacetylene: Similar structure but without the sodium atom.
Cyclohexane: Lacks the ethynyl group, making it less reactive in certain reactions.
Sodium acetylide: Contains the acetylide ion but lacks the cyclohexyl group.
Uniqueness: Sodium;ethynylcyclohexane is unique due to the combination of the cyclohexyl ring and the ethynyl group, along with the presence of sodium. This combination imparts unique reactivity and properties, making it valuable in various chemical processes and applications.
Properties
CAS No. |
61806-59-5 |
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Molecular Formula |
C8H11Na |
Molecular Weight |
130.16 g/mol |
IUPAC Name |
sodium;ethynylcyclohexane |
InChI |
InChI=1S/C8H11.Na/c1-2-8-6-4-3-5-7-8;/h8H,3-7H2;/q-1;+1 |
InChI Key |
YEUBJCHLLVHTEQ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1CCCCC1.[Na+] |
Origin of Product |
United States |
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